molecular formula C8H5ClN2OS B1286646 2-Amino-1,3-benzothiazole-6-carbonyl chloride CAS No. 743384-25-0

2-Amino-1,3-benzothiazole-6-carbonyl chloride

Cat. No.: B1286646
CAS No.: 743384-25-0
M. Wt: 212.66 g/mol
InChI Key: OUFHCLJAQQOHIJ-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-carbonyl chloride is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, a benzothiazole ring, and a carbonyl chloride group at the 6-position. It is a versatile intermediate used in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-carbonyl chloride typically involves the reaction of 2-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions usually involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride generated during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzothiazole-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFHCLJAQQOHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603739
Record name 2-Amino-1,3-benzothiazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743384-25-0
Record name 2-Amino-6-benzothiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743384-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,3-benzothiazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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